molecular formula C10H17NO4 B3155576 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid CAS No. 803632-48-6

2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid

Cat. No.: B3155576
CAS No.: 803632-48-6
M. Wt: 215.25 g/mol
InChI Key: WZVABTJVAKWGGO-UHFFFAOYSA-N
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Description

2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid is an organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and two acetic acid groups at the 4,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid typically involves the reaction of 1-methylpiperidine with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis using hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1-Methylpiperidine-4,4-diyl)diacetic acid is unique due to its specific substitution pattern and the presence of two acetic acid groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[4-(carboxymethyl)-1-methylpiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-11-4-2-10(3-5-11,6-8(12)13)7-9(14)15/h2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVABTJVAKWGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618317
Record name 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803632-48-6
Record name 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
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2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid

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